(2-丁氧基苯基)甲醇

概述

描述

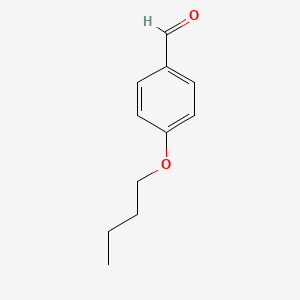

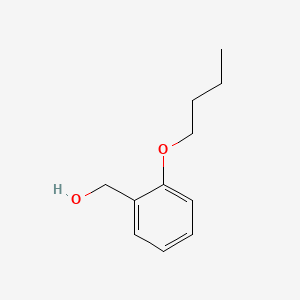

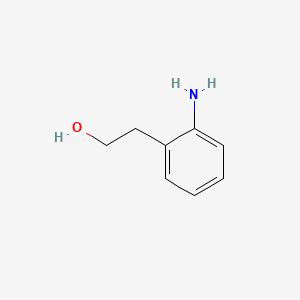

“(2-Butoxyphenyl)methanol”, also known as beta-butoxybenzyl alcohol, is a colorless to pale-yellow oily liquid. It has a molecular formula of C11H16O2 and an average mass of 180.243 Da .

Synthesis Analysis

While specific synthesis methods for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be produced via CO2 hydrogenation . This process involves the use of electrolysis technologies, catalyst developments, and reactor technology options .Molecular Structure Analysis

The InChI code for “(2-Butoxyphenyl)methanol” is1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “(2-Butoxyphenyl)methanol” were not found, methanol itself can undergo various reactions. For instance, methanol can be produced via CO2 hydrogenation, which involves altering the rate of transmission so that there is increased or decreased activation of receptors that regulate that function .Physical And Chemical Properties Analysis

“(2-Butoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 180.25 .科学研究应用

抗氧化潜力和天然产品合成

- 抗氧化性能:对天然产品的研究,如Monotheca buxifolia的果实,表明包括丁氧基苯基基团在内的化合物可能具有显著的抗氧化活性。这些化合物被研究用于清除自由基并保护免受氧化应激的影响,在食品保鲜、化妆品和制药领域具有应用 (Jan et al., 2013)。

催化和化学合成

- 催化应用:在催化领域,(2-丁氧基苯基)甲醇衍生物可能被用于各种反应中的作用。例如,基于铼氧化物的非均相催化剂已经被开发用于甲醇羰基化,这是生产醋酸的关键工业过程。这些研究指向了丁氧基苯基相关化合物在促进或增强催化反应中的潜力 (Qi et al., 2020)。

生物燃料和能源应用

- 生物燃料生产:甲醇,包括衍生物和相关化合物,在生物燃料研究中是一个关键焦点。关于微生物利用甲醇生产生物燃料和化学品的研究突显了甲醇及其衍生物在可再生能源技术中的广泛相关性。例如,大肠杆菌已经被改造为依赖甲醇生长,展示了基于甲醇途径在生物燃料生产中的潜力 (Chen et al., 2018)。

材料科学和纳米技术

- 用于氢气生成的膜技术:甲醇利用方面的进展包括其在膜反应器技术中用于氢气生产的作用。作为一种简单且丰富的醇类,甲醇被认为可用于生成高纯度氢气,展示了丁氧基苯基衍生物在增强此类过程中的潜力 (Dalena et al., 2018)。

环境化学

- 脂质动力学和溶剂效应:甲醇对脂质动力学的影响是另一个感兴趣的领域,对于理解膜生物化学和溶剂对生物系统的影响具有重要意义。在这一领域的研究可以为药物的开发和膜蛋白的研究提供信息 (Nguyen et al., 2019)。

安全和危害

“(2-Butoxyphenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

未来方向

While specific future directions for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general is a topic of ongoing research. For instance, there is interest in optimizing methanol production via CO2 hydrogenation, considering all possible operating parameters for minimum production cost . Additionally, the dynamics in renewable electricity, electrolysis, CO2 utilization, and the methanol market hold a strong position to make power-to-methanol feasible .

属性

IUPAC Name |

(2-butoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKGDUAGDFSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215447 | |

| Record name | Benzenemethanol, 2-butoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butoxyphenyl)methanol | |

CAS RN |

6513-49-1 | |

| Record name | o-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-butoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-BUTOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG3Y8465D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)